Product packaging for Methyl 1,4-diazepane-5-carboxylate(Cat. No.:CAS No. 1219532-47-4)

Methyl 1,4-diazepane-5-carboxylate

Cat. No.: B13508363
CAS No.: 1219532-47-4
M. Wt: 158.20 g/mol
InChI Key: BLGPQZRRFZVLJG-UHFFFAOYSA-N
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Description

Diazepane systems are a class of seven-membered heterocyclic compounds that contain two nitrogen atoms within the ring. This structural motif is of significant interest in organic synthesis due to its prevalence in a wide array of biologically active molecules. The flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for its interaction with biological targets. The 1,4-diazepane scaffold, in particular, is a key component in numerous compounds with diverse therapeutic applications, including anticonvulsant, antianxiety, and analgesic properties pharmaffiliates.com. The presence of two nitrogen atoms provides multiple sites for chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities.

The academic exploration of diazepine (B8756704) chemistry has a rich history, largely propelled by the discovery and development of benzodiazepines. The journey began in the 1950s when Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously discovered chlordiazepoxide (Librium), the first member of the benzodiazepine (B76468) class. This was followed by the synthesis of diazepam (Valium) in 1963, which became one of the most widely prescribed medications globally mdpi.comnih.gov. These discoveries ignited extensive research into seven-membered nitrogen heterocycles, leading to the development of a vast library of diazepine derivatives with a broad spectrum of central nervous system activities. This historical context laid the groundwork for the investigation of related scaffolds like 1,4-diazepanes and their functionalized derivatives, including carboxylates, as researchers sought to explore new chemical space and develop novel therapeutic agents.

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its structural significance lies in its conformational flexibility and the presence of two nitrogen atoms at the 1 and 4 positions. This arrangement allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. The seven-membered ring can adopt several low-energy conformations, such as chair and boat forms, which can influence its binding affinity to specific receptors. The introduction of a carboxylate group, as in Methyl 1,4-diazepane-5-carboxylate, adds a key functional handle that can be used for further chemical modifications or to engage in specific interactions with biological macromolecules.

Current academic research on 1,4-diazepane carboxylates is primarily focused on their application as intermediates in the synthesis of complex, biologically active molecules. A significant area of interest is the development of novel synthetic methodologies to access these scaffolds with high efficiency and stereocontrol. For instance, research has focused on the synthesis of chiral 1,4-diazepanes through asymmetric reductive amination and other stereoselective methods .

A notable application of a related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is its use as a key intermediate in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia google.com. This highlights the importance of this class of compounds in the pharmaceutical industry. Research in this area often involves the development of efficient resolution techniques to obtain enantiomerically pure compounds, which is crucial for their biological activity google.com.

Furthermore, fused heterocyclic systems incorporating the 1,4-diazepane ring are being explored. For example, the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] nih.govchemrxiv.orgdiazepine-2-carboxylates has been reported as a valuable scaffold for drug design chemrxiv.org. These research efforts underscore the continued importance of 1,4-diazepane carboxylates as versatile building blocks in the quest for new therapeutic agents.

Chemical Properties of Related 1,4-Diazepane Carboxylates

Below is a table summarizing the chemical properties of a closely related compound, Benzyl (B1604629) (5R)-5-methyl-1,4-diazepane-1-carboxylate, as detailed in PubChem.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass248.152477885
Monoisotopic Mass248.152477885
Topological Polar Surface Area41.6 Ų
Heavy Atom Count18
Complexity265

Data sourced from PubChem CID 58386843 for Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B13508363 Methyl 1,4-diazepane-5-carboxylate CAS No. 1219532-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219532-47-4

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 1,4-diazepane-5-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-2-3-8-4-5-9-6/h6,8-9H,2-5H2,1H3

InChI Key

BLGPQZRRFZVLJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCCN1

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for Methyl 1,4 Diazepane 5 Carboxylate and Its Core Scaffold

Retrosynthetic Analysis and Design Principles for 1,4-Diazepane Construction

Retrosynthetic analysis of the 1,4-diazepane ring system reveals several key bond disconnections that form the basis for various synthetic strategies. The most common approaches involve the formation of one or both of the nitrogen-carbon bonds within the seven-membered ring.

A primary retrosynthetic disconnection breaks the amide bond and one of the amine-carbon bonds, leading to a linear precursor containing a diamine and a dicarbonyl or a related electrophilic species. This approach is fundamental to many multi-step linear syntheses. Another powerful strategy involves disconnecting the two C-N bonds that are formed in a cyclization step. This leads back to a linear precursor with terminal reactive groups, such as an amine and a leaving group, or a precursor suitable for intramolecular reductive amination.

Design principles for 1,4-diazepane construction often revolve around the strategic use of protecting groups to control the reactivity of the two nitrogen atoms, especially when they are non-equivalent. The choice of starting materials, such as amino acids or other chiral synthons, allows for the stereocontrolled synthesis of substituted diazepanes. Furthermore, the timing of the ring-closure step in a synthetic sequence is a critical design element, with some strategies favoring early-stage cyclization and others performing it as a late-stage transformation.

Classical and Established Synthetic Approaches

Multi-Step Linear Synthesis Protocols

Multi-step linear syntheses are a cornerstone of 1,4-diazepane chemistry, offering a high degree of control and versatility. These protocols typically involve the sequential formation of the key bonds of the diazepane ring.

For instance, a common approach begins with the reductive alkylation of an amino acid ester, such as tert-butyl alaninate (B8444949) or phenylalaninate, with an N-protected α-amino aldehyde. acs.org This is followed by protection of the newly formed secondary amine. Subsequent deprotection of the terminal amino and carboxyl groups sets the stage for the final ring-closing step. acs.org

Another linear approach involves the alkylation of a commercially available starting material like methyl pyrazole-3,5-dicarboxylate with a protected bromo-propyl amine. chemrxiv.orgchemrxiv.org This is followed by a series of functional group manipulations, including reduction and protection/deprotection steps, to ultimately yield the desired diazepane scaffold. chemrxiv.orgchemrxiv.org A specific example is the synthesis starting from (S)-(+)-2-amino-1-propanol, which is converted to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate over several steps with a total yield of 45.2%. google.com

These linear sequences, while sometimes lengthy, allow for the introduction of a wide variety of substituents at different positions of the diazepane ring, making them highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Ring-Closure Strategies for Diazepane Formation

The formation of the seven-membered diazepane ring is the key step in these syntheses and can be achieved through various ring-closure strategies.

Intramolecular cyclization is a powerful method for constructing the 1,4-diazepane ring. This approach involves a linear precursor containing two reactive functional groups that can react with each other to form the cyclic structure.

A prevalent method is the intramolecular amide bond formation. In this strategy, a linear precursor containing a terminal amine and a carboxylic acid or ester is cyclized. This is often mediated by peptide coupling reagents such as diphenylphosphorazidate or 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org For example, a linear precursor obtained from the reductive alkylation of an amino acid ester can be cyclized via lactam formation to yield a hexahydro-1H-3-oxo-1,4-diazepine. acs.org

Another important intramolecular cyclization strategy is the intramolecular aza-Michael cyclization. nih.gov This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. This domino process can be initiated from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov

Intramolecular 1,3-dipolar cycloadditions of in situ generated diazoalkanes have also been explored for the construction of related bicyclic systems, which can be precursors to diazepine-like structures. nih.gov The cyclization of a δ-hydroxy acid to a δ-lactone is an analogous intramolecular reaction that highlights the general principles of forming cyclic structures from linear precursors. youtube.com

Intermolecular annulation processes involve the reaction of two different molecules to form the diazepane ring in a single or a few steps. These methods are often more convergent and atom-economical than linear syntheses.

A notable example is the copper-catalyzed [4+1] annulation of enaminothiones with diazo compounds. dicp.ac.cn This reaction proceeds through the in situ generation of a copper(I) carbene and subsequent C-S/C-C bond formation to construct spiro-fused heterocyclic systems. dicp.ac.cn While this example leads to a fused system, the underlying principle of annulation can be adapted for the synthesis of monocyclic diazepanes.

Multicomponent reactions (MCRs) also represent a powerful intermolecular strategy for the rapid assembly of 1,4-diazepine scaffolds. nih.gov For instance, the Ugi four-component reaction (Ugi-4CR) can be employed to generate a linear precursor that, after a deprotection step, undergoes intramolecular cyclization to form the diazepine (B8756704) ring. nih.gov This approach allows for the introduction of multiple points of diversity in a single synthetic operation. nih.gov

Functional Group Interconversions on the Diazepane Scaffold

Once the 1,4-diazepane ring is formed, further diversification can be achieved through functional group interconversions (FGIs). These reactions modify the existing functional groups on the diazepane scaffold, allowing for the fine-tuning of the molecule's properties.

Common FGIs include the reduction of amides or lactams within the diazepine ring to the corresponding amines using reagents like borane. chemrxiv.orgchemrxiv.org The resulting secondary amines can then be protected, for example with a tert-butyloxycarbonyl (Boc) group, or further functionalized. chemrxiv.orgchemrxiv.org

Other important FGIs involve the manipulation of ester groups. Esters can be hydrolyzed to carboxylic acids, which can then be coupled with amines to form amides. Alternatively, esters can be reduced to alcohols, which can serve as handles for further reactions. vanderbilt.eduimperial.ac.uk Halogenation of the diazepine scaffold can introduce a leaving group, which can then be displaced by various nucleophiles to introduce new substituents. vanderbilt.edu The Birch reduction can be used for the partial reduction of aromatic rings that may be fused to the diazepine core. imperial.ac.uk

These FGIs are crucial for exploring the chemical space around the 1,4-diazepane scaffold and for optimizing the biological activity of diazepine-based compounds.

Modern and Sustainable Synthetic Innovations

Catalytic Synthesis Routes and Mechanistic Insights

Catalysis is at the forefront of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like the 1,4-diazepane ring system.

Transition metals, particularly palladium, have been extensively used in the synthesis of seven-membered nitrogen heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the C-N bonds necessary for cyclization. For instance, the intramolecular Buchwald-Hartwig reaction of suitably functionalized acyclic precursors is a common strategy for constructing the 1,4-benzodiazepine (B1214927) skeleton. researchgate.net Carbonylation reactions catalyzed by palladium complexes also provide a route to diazepinone structures, which can be further modified. researchgate.net

Recent advancements include the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones, which allows for the synthesis of enantioenriched gem-disubstituted diazepanones with high yields and enantioselectivity. Furthermore, copper-catalyzed reactions, such as the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides using a CuI/N,N-dimethylglycine catalyst system, have been developed for the efficient synthesis of functionalized 1,4-benzodiazepine derivatives. mdpi.com Rhodium-catalyzed hydrofunctionalization of internal alkynes has also emerged as a method to produce 1,4-benzodiazepines with excellent enantioselectivities. nih.gov

A notable ruthenium-based catalyst, (S,S)-RuCl(p-cymene)ArSO₂DPEN, has been employed for the intramolecular asymmetric reductive amination to produce the chiral diazepane core of the drug Suvorexant on a large scale. jocpr.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Diazepane Scaffolds

Catalyst System Reaction Type Product Type Reference
Palladium(II) acetate (B1210297) / Ligand Intramolecular Buchwald-Hartwig 1,4-Benzodiazepin-2,5-diones researchgate.net
Palladium(II) acetate / PPh₃ Carbonylation 1,4-Benzodiazepin-5-one researchgate.net
Copper(I) iodide / N,N-dimethylglycine Intramolecular Cross-Coupling 1,4-Benzodiazepine derivatives mdpi.com
[Rh(cod)₂]BF₄ / Ligand Asymmetric Hydroamination Chiral 3-vinyl-1,4-benzodiazepines nih.gov
(S,S)-RuCl(p-cymene)ArSO₂DPEN Asymmetric Reductive Amination Chiral 1,4-Diazepane jocpr.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of chiral compounds. For the synthesis of seven-membered heterocycles, organocatalysts have been employed to achieve high enantioselectivity.

A notable example is the one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea (B33335) as the organocatalyst. researchgate.net This reaction proceeds through an organocatalyzed Knoevenagel reaction, followed by an asymmetric epoxidation and a domino ring-opening cyclization sequence, affording the desired products in good yields and with high enantioselectivity (up to 98% ee). researchgate.net While not directly forming the 1,4-diazepane-5-carboxylate, this demonstrates the potential of organocatalysis in constructing related chiral diazepine frameworks under mild conditions.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines and heterocycles. Imine reductases (IREDs) have been successfully applied to the synthesis of chiral 1,4-diazepanes through intramolecular asymmetric reductive amination. nih.govnih.gov This method is highly enantioselective and operates under environmentally friendly aqueous conditions. nih.govnih.gov

Researchers have identified several enantiocomplementary IREDs for the synthesis of both (R)- and (S)-enantiomers of substituted 1,4-diazepanes. nih.govnih.govchemrxiv.orgrsc.org For example, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been used to produce chiral diazepanes with high enantiomeric excess (ee), often exceeding 99%. nih.govnih.govchemrxiv.orgrsc.org Furthermore, protein engineering has been employed to enhance catalyst performance. A double mutant of IR1 (Y194F/D232H) was developed that showed a 61-fold increase in catalytic efficiency. nih.govnih.govchemrxiv.orgrsc.org This biocatalytic approach represents a green and efficient route to chiral 1,4-diazepanes, avoiding the use of expensive and toxic heavy metals. chemrxiv.org

Table 2: Imine Reductases in the Asymmetric Synthesis of Chiral 1,4-Diazepanes

Enzyme Origin Selectivity Product Enantiomeric Excess (ee) Reference
IR1 (Wild Type) Leishmania major (R)-selective >99% nih.govnih.gov
IR1 (Y194F/D232H) Engineered Mutant (R)-selective >99% nih.govnih.gov
IR25 Micromonospora echinaurantiaca (S)-selective >99% nih.govnih.gov

Multicomponent Reaction (MCR) Strategies for Diazepane Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials, are highly efficient for building molecular complexity. nih.gov Several MCR strategies have been developed for the synthesis of the diazepane scaffold.

The Ugi four-component reaction (Ugi-4CR) has been utilized to create diverse 1,4-benzodiazepine libraries. nih.gov This strategy often involves the reaction of an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, followed by a deprotection and cyclization step to form the seven-membered ring. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are a prominent strategy in this area. nih.gov

Another innovative approach is the rhodium-catalyzed multicomponent [5 + 2] cycloaddition reaction. chemrxiv.org This method allows for the formation of biologically active 1,4-diazepine compounds from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles. chemrxiv.org Additionally, a domino process involving the in-situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates provides a step- and atom-economical route to 1,4-diazepanes, often under solvent-free conditions. sigmaaldrich.com

Asymmetric Synthesis Approaches for Chiral Diazepanes

The synthesis of enantiomerically pure chiral diazepanes is of significant interest due to their prevalence in pharmaceuticals. Several asymmetric strategies have been developed to control the stereochemistry of the diazepane ring.

As discussed previously, biocatalytic intramolecular reductive amination using IREDs is a premier method for accessing chiral 1,4-diazepanes with high enantiopurity. nih.govnih.gov Similarly, transition metal-catalyzed asymmetric reactions, such as the ruthenium-catalyzed asymmetric reductive amination and copper-catalyzed asymmetric cyclizations, provide powerful routes to chiral diazepanes. jocpr.com

Organocatalytic methods, like the use of quinine-derived ureas, also enable the asymmetric synthesis of related benzodiazepine (B76468) structures. researchgate.net

An alternative strategy is the "chiral-pool" synthesis, which utilizes readily available enantiomerically pure starting materials. For example, 1,2,4-trisubstituted 1,4-diazepanes have been synthesized starting from enantiopure amino acids. beilstein-journals.org This approach often involves a late-stage diversification strategy where the key step is the intramolecular coupling of an amino acid derivative to form the seven-membered ring. beilstein-journals.org Solid-phase organic synthesis has also been applied to the chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes, allowing for the generation of compound libraries. nih.gov

Table 3: Overview of Asymmetric Synthesis Strategies for Chiral Diazepanes

Strategy Method Key Features Reference
Biocatalysis Imine Reductase-Catalyzed Reductive Amination High enantioselectivity (>99% ee), green conditions nih.govnih.gov
Transition Metal Catalysis Ru-Catalyzed Asymmetric Reductive Amination High yield and enantioselectivity on a large scale jocpr.com
Organocatalysis Quinine-Derived Urea Catalysis Metal-free, high enantioselectivity for related structures researchgate.net
Chiral-Pool Synthesis From Enantiopure Amino Acids Utilizes natural chirality, late-stage diversification beilstein-journals.orgnih.gov

Green Chemistry Principles in Diazepane Synthesis

The integration of green chemistry principles into the synthesis of the 1,4-diazepane core addresses the need for more environmentally benign, efficient, and economical chemical processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as minimizing or eliminating solvent use.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. nih.gov By directly coupling energy with the reacting molecules, microwave irradiation can lead to dramatic accelerations in reaction rates, often resulting in higher yields and improved product purity in significantly shorter timeframes. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, including those related to diazepanes. For instance, the microwave-assisted cyclization of 4-thioamidobutanols, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, provides an efficient route to 2-substituted tetrahydro-1,3-thiazepines, which are seven-membered heterocycles structurally related to diazepanes. nih.gov This method highlights the potential for rapid, high-yield synthesis of medium-sized rings. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. A notable advantage is the ability to conduct reactions at ambient bulk temperatures. researchgate.net

The synthesis of 1,4-diazabutadienes has been achieved through an ultrasound-assisted condensation of diketones and amines under solvent-free conditions, demonstrating the method's simplicity, mild conditions, short reaction times (2-15 minutes), and high yields (71-98%). nih.govsigmaaldrich.com Similarly, a highly efficient and environmentally friendly protocol for synthesizing benzodiazepines, which share a seven-membered diazepine ring, involves a multicomponent reaction under ultrasound irradiation using a recoverable and reusable ionic liquid. researchgate.netnih.gov

Solvent-Free Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, hazards, and environmental impact. Solvent-free, or solid-state, reactions are often facilitated by catalysts and alternative energy inputs. A step- and atom-economical protocol for synthesizing 1,4-diazepanes has been developed that proceeds from simple starting materials and can often be performed under solvent-free conditions. nih.govacs.org Another example involves the condensation of α,β-unsaturated carbonyl compounds with o-phenylenediamine (B120857) using sulfamic acid as a reusable catalyst under solvent-free conditions to produce benzo-[b]-1,4-diazepines in excellent yields. researchgate.net The reaction of acetylacetone (B45752) with o-phenylenediamine using silica-supported sulfuric acid as a catalyst is another instance of a solvent-free method to prepare benzodiazepine derivatives. nih.gov

Table 1: Green Synthetic Approaches for Diazepine and Related Heterocycles
MethodReactants/CatalystConditionsKey AdvantagesReference
Microwave-Assisted4-Thioamidobutanols / PPSESolvent-freeShort reaction times, good to excellent yields. nih.gov
Ultrasound-Assistedo-Phenylenediamine, Aldehydes, Dimedone / Ionic LiquidUltrasound irradiationMild conditions, excellent yields, short reaction time, reusable catalyst. researchgate.netnih.gov
Ultrasound-AssistedDiketones, AminesSolvent-free, ultrasound irradiation (250 W)Mild conditions, high yields (71-98%), very short reaction time (2-15 min). researchgate.netnih.govsigmaaldrich.com
Solvent-Free1,2-Diamines, Alkyl 3-oxohex-5-enoatesNeatStep- and atom-economical. nih.govacs.org
Solvent-Freeo-Phenylenediamine, α,β-Unsaturated Carbonyls / Sulfamic AcidNeatExcellent yields, reusable catalyst. researchgate.net

Purification and Isolation Methodologies for Research-Scale Preparation

Following synthesis, the effective purification and isolation of the target compound, such as Methyl 1,4-diazepane-5-carboxylate, are paramount to obtain material of sufficient purity for characterization and further use. Common laboratory-scale techniques include chromatography and crystallization.

Chromatographic Techniques

Chromatography is a staple for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

Flash column chromatography is widely used for the routine purification of reaction mixtures. For diazepine derivatives, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is often adjusted to achieve optimal separation. For example, a black oil containing a benzo[b] nih.govacs.orgdiazepine derivative was purified using a silica gel column with an ethyl acetate/petroleum ether (60:40) mixture. nih.gov After synthesis, many diazepine derivatives are purified via column chromatography to isolate the desired product from byproducts and unreacted starting materials. acs.org

High-Performance Liquid Chromatography (HPLC)

For higher resolution separation or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of benzodiazepines and related compounds. nih.gov In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.govnih.govresearchgate.net

A simple and sensitive HPLC method was developed for the determination of four 1,4-benzodiazepines using an Inertsil C8 column with an isocratic mobile phase of ammonium (B1175870) acetate, methanol (B129727), and acetonitrile. nih.gov Separation of bromazepam, medazepam, and midazolam was achieved on a C18 column at 50 °C with a mobile phase of acetonitrile, methanol, and ammonium acetate buffer at pH 9. nih.gov Prior to HPLC analysis, samples, especially from biological matrices, often require a sample preparation step like solid-phase extraction (SPE) to remove interferences. nih.govnih.gov

Table 2: Chromatographic Purification of Diazepine Derivatives
TechniqueStationary PhaseMobile Phase / EluentCompound TypeReference
Column ChromatographySilica GelEthyl acetate / Petroleum ether (60:40)(1Z,4Z)-2,4-dimethyl-3H-benzo[b] nih.govacs.orgdiazepine nih.gov
Column ChromatographySilica GelEthyl acetateChromeno[3,4-b]thieno[2,3-e] nih.govacs.orgdiazepin-6(12H)-ones scispace.com
HPLCInertsil C8 (5 µm)CH₃COONH₄, CH₃OH, CH₃CN (33:57:10)Alprazolam, Bromazepam, Diazepam, Flunitrazepam nih.gov
HPLCReversed-phase C18Acetonitrile, Methanol, Ammonium acetate (0.05 M), pH 9Bromazepam, Medazepam, Midazolam nih.gov
RP-HPLCODS C18 (5 µl)Methanol / Water (67:33 v/v)Diazepam researchgate.net

Crystallization Protocols

Crystallization is a crucial technique for the final purification of solid compounds and for obtaining materials suitable for X-ray crystallographic analysis. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing the solution to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution.

The choice of solvent is critical and can influence not only the purity but also the crystalline form (polymorph) of the product. researchgate.net For example, a benzo[b] nih.govacs.orgdiazepine derivative was found to form two different polymorphs depending on the crystallization solvent: a thermodynamically stable α-form from polar protic ethanol (B145695) and a metastable β-form from the less polar chloroform. researchgate.net Common solvents used for the recrystallization of diazepine derivatives include ethanol and ethyl acetate. scispace.comgoogle.com A product can be crystallized from a solvent system like an ethyl acetate/hexane solution to yield pure crystals. nih.gov In some cases, after purification by other means, the final solid product is obtained and dried under vacuum. google.com

Table 3: Crystallization of Diazepine Derivatives
Compound TypeSolvent(s)OutcomeReference
Benzo[b] nih.govacs.orgdiazepine derivativeEthanolYielded thermodynamically favorable α-form. researchgate.net
Benzo[b] nih.govacs.orgdiazepine derivativeChloroformYielded metastable β-form. researchgate.net
Chromeno[3,4-b]thieno[2,3-e] nih.govacs.orgdiazepin-6(12H)-onesEthyl acetateAfforded desired crystalline products. scispace.com
(1Z,4Z)-2,4-dimethyl-3H-benzo[b] nih.govacs.orgdiazepineEthyl acetate / HexaneGave colorless prisms. nih.gov
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneBenzene (B151609)Recrystallization after extraction. google.com

Chemical Reactivity and Mechanistic Investigations of Methyl 1,4 Diazepane 5 Carboxylate Transformations

Electrophilic and Nucleophilic Reactivity at the Diazepane Ring and Ester Moiety

The reactivity of Methyl 1,4-diazepane-5-carboxylate is characterized by the nucleophilic nature of the nitrogen atoms within the diazepane ring and the electrophilic character of the carbonyl carbon in the ester group.

The secondary amine functionalities at the N1 and N4 positions of the 1,4-diazepane ring are nucleophilic and can readily undergo reactions with electrophiles.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. This reaction is a fundamental method for introducing substituents onto the diazepane core. For instance, in related benzodiazepine (B76468) systems, alkylation at a secondary amide nitrogen with methyl iodide is a key step in the synthesis of diazepam. Current time information in Chatham County, US. The synthesis of certain 1,4-diazepane derivatives often involves the reaction of a protected diazepane with an appropriate electrophile, followed by deprotection. acs.org

Acylation: Acylation of the nitrogen centers with acyl chlorides or anhydrides yields N-acyl derivatives. This transformation is useful for the introduction of a variety of functional groups and for modifying the electronic properties of the diazepane ring. The reaction of 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene with carboxylic acid chlorides results in a series of N- and C-acyl-substituted 2,3,6,7-tetrahydro-1,4-diazepines. acs.org

A general representation of these reactions is shown below:

Reaction TypeReagentProduct
AlkylationR-X (Alkyl halide)N-Alkyl-1,4-diazepane derivative
AcylationRCOCl (Acyl chloride)N-Acyl-1,4-diazepane derivative

Direct functionalization of the C-H bonds of the saturated diazepane ring is a more challenging transformation but represents a powerful strategy for accessing novel derivatives.

C-H Activation: Palladium-catalyzed C-H activation has been successfully applied to the regioselective halogenation of 1,4-benzodiazepinones, a related class of compounds. nih.gov In these systems, an internal directing group can facilitate the ortho-halogenation of a phenyl side chain. nih.gov While direct C-H functionalization of the saturated carbons in the diazepane ring of this compound is not widely reported, it is an area of active research in organic synthesis. mdpi.com The challenge lies in the selective activation of specific C-H bonds in the absence of directing groups or inherent electronic bias. mdpi.com Iron-catalyzed carbene-transfer reactions with diazoalkanes have also emerged as a method for C-H functionalization, which could potentially be applied to such systems. mdpi.com

The methyl ester moiety of this compound is a versatile handle for further synthetic modifications through nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1,4-diazepane-5-carboxylic acid. This transformation is fundamental for introducing a carboxylic acid functionality, which can then be used in further coupling reactions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester. This allows for the modification of the ester group to modulate the physical and chemical properties of the molecule.

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common transformation in medicinal chemistry to introduce amide bonds, which are prevalent in biologically active molecules. For example, the synthesis of certain complex molecules involves the coupling of a carboxylic acid with an amine using coupling agents like HATU to form an amide bond. acs.org

The following table summarizes these transformations:

TransformationReagentsProduct
HydrolysisH₃O⁺ or OH⁻1,4-Diazepane-5-carboxylic acid
TransesterificationR'OH, H⁺ or baseR' 1,4-diazepane-5-carboxylate
AmidationR'R''NHN,N-disubstituted-1,4-diazepane-5-carboxamide

Cycloaddition Reactions Involving 1,4-Diazepane Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they have been employed in the synthesis of 1,4-diazepine derivatives.

One notable example is the multicomponent [5+2] cycloaddition reaction for the synthesis of 1,4-diazepines. acs.orgnih.govelsevierpure.com This reaction involves the rhodium-catalyzed reaction of pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides, which then undergo a [5+2] cycloaddition with a suitable dipolarophile to form the 1,4-diazepine ring system. acs.orgnih.govelsevierpure.com Other cycloaddition strategies, such as [3+3] cycloadditions, have also been developed for the synthesis of six-membered heterocycles and could potentially be adapted for the synthesis of diazepine-containing fused systems. nsf.gov

The Diels-Alder reaction has also been utilized in the synthesis of complex molecules containing a diazepine-fused moiety, highlighting the versatility of cycloaddition strategies in this area. acs.org

Cycloaddition TypeKey Intermediates/ReactantsOutcome
[5+2] CycloadditionAzomethine ylides, dipolarophilesFormation of 1,4-diazepine ring
[3+3] Cycloaddition1,3-dipoles, quinonesFormation of fused 1,3,4-oxadiazinanes
Diels-Alder ReactionPyridone dienesConstruction of complex caged systems with fused diazepines

Rearrangement Reactions and Isomerization Pathways of Diazepane Systems

The diazepane scaffold can undergo various rearrangement reactions, including ring expansions and contractions, which are valuable transformations for accessing different ring systems.

Ring Contraction: 1,3-diazepines, under certain conditions, have been shown to undergo rearrangement to form 3-cyanopyrroles. nih.gov This type of ring contraction provides a pathway from a seven-membered ring to a five-membered heterocyclic system. nih.gov The Wolff rearrangement is a well-known method for ring contraction, often proceeding through a ketene (B1206846) intermediate. libretexts.org

Ring Expansion: Conversely, ring expansion reactions can be used to construct the diazepine (B8756704) ring. For instance, the Beckmann rearrangement of an oxime can lead to ring expansion, converting a six-membered ring into a seven-membered lactam. youtube.com The Tiffeneau-Demjanov rearrangement also serves as a method for ring expansion. libretexts.org

Other Rearrangements: Base-induced rearrangements have been observed in the 1,4-diazabicyclo[4.1.0]hept-4-ene system, demonstrating the potential for skeletal reorganization within diazepine-related structures. acs.org

Rearrangement TypeStarting Material TypeProduct Type
Ring Contraction1,3-DiazepinePyrrole derivative
Ring Expansion (Beckmann)Cyclic ketone → OximeLactam (expanded ring)
Ring Expansion (Tiffeneau-Demjanov)AminohydrinKetone (expanded ring)

Radical Reactions and Associated Mechanistic Studies

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds, including those with a diazepane core.

Nitrogen-Centered Radicals: The nitrogen atoms of the diazepane ring can be precursors to nitrogen-centered radicals. These radicals can be generated through various methods, including photoredox catalysis from N-amino-pyridinium salts or N-halogenated precursors. nih.gov Once formed, these radicals can participate in intramolecular additions to π-systems, leading to the formation of bicyclic structures. acs.org This provides a powerful method for the rapid construction of complex N-heterocycles. acs.orgrsc.org

Carbon-Centered Radicals: Radical-mediated additions to alkenes can be used to functionalize side chains attached to the diazepane ring. For example, a carbon radical can be generated from a diazo compound and added to an alkene to form a new carbon-carbon bond. nih.gov The resulting radical intermediate can then be trapped to yield a difunctionalized product. nih.gov Such strategies could be employed to introduce functionality at the C5-position of this compound by first transforming the ester into a suitable radical precursor.

Mechanistic studies involving radical inhibition experiments can help to elucidate the involvement of radical pathways in these transformations. researchgate.net The development of enantioselective copper-catalyzed polar-radical reactions for the synthesis of saturated nitrogen heterocycles further underscores the importance of radical chemistry in this field. pitt.edu

Chemo-, Regio-, and Stereoselectivity in Diazepane Reactions

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: two secondary amines at positions 1 and 4, and a methyl ester at position 5. This arrangement allows for a variety of chemical transformations, with the selectivity of these reactions being a key consideration for synthetic applications. The chemo-, regio-, and stereoselectivity are influenced by factors such as the nature of the reactants, catalysts, and reaction conditions.

Chemoselectivity

The presence of two secondary amine nitrogens and an ester group on the diazepane ring presents challenges and opportunities in terms of chemoselectivity. The nitrogen atoms, being nucleophilic, are prone to reactions such as acylation and alkylation. The relative reactivity of the two nitrogens can be influenced by steric and electronic factors.

In many instances, the N1 and N4 positions exhibit different reactivity profiles. For instance, in related 1,4-diazepane systems, selective functionalization can be achieved. The selective functionalization of 6-amino-6-methyl-1,4-perhydrodiazepine has been explored for the synthesis of polydentate chelators, demonstrating that the different amine environments can be distinguished chemically. rsc.org

Regioselectivity

Regioselectivity in the functionalization of this compound is primarily concerned with the selective reaction at one of the two nitrogen atoms (N1 vs. N4). Achieving high regioselectivity is crucial for the synthesis of specifically substituted diazepane derivatives.

The introduction of a single substituent at either the N1 or N4 position can be controlled by the use of protecting groups. For example, one of the amine functionalities can be temporarily blocked to direct the reaction to the other free amine. This strategy is commonly employed in the synthesis of complex heterocyclic compounds.

In the context of related diazepine structures, such as 1,5-benzodiazepine-2,4-diones, regioselective reactions have been extensively studied. While not a direct analogue, the principles of controlling reactivity at different nitrogen centers are transferable. chemrxiv.org

Stereoselectivity

The stereochemical outcome of reactions involving the diazepane ring is of significant interest, particularly for applications in medicinal chemistry. For this compound, the stereocenter at C5 means that reactions at or near this position can proceed with diastereoselectivity. Furthermore, if the starting material is racemic, enantioselective transformations can be employed to obtain chiral products.

A notable example of stereoselectivity in a related system is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govcaltech.edu This reaction allows for the enantioselective introduction of a substituent at the carbon adjacent to a nitrogen atom, creating a quaternary stereocenter with high enantiomeric excess (ee). While this reaction is performed on a ketone derivative, the principles of asymmetric induction using chiral ligands are applicable to other transformations of the diazepane scaffold.

The table below summarizes the stereoselective alkylation of a related 1,4-diazepan-5-one, illustrating the high levels of enantioselectivity that can be achieved.

EntryElectrophileProductYield (%)ee (%)
1Allyl Acetate (B1210297)gem-Disubstituted diazepanone>9995
2Cinnamyl Acetategem-Disubstituted diazepanone9892
3Crotyl Acetategem-Disubstituted diazepanone9588

Data adapted from studies on palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govresearchgate.net

The development of stereoselective methods for the functionalization of the diazepane core is an active area of research, driven by the prevalence of this motif in biologically active molecules. nih.gov

Advanced Spectroscopic Characterization and Methodologies for Structural Elucidation of Methyl 1,4 Diazepane 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of Methyl 1,4-diazepane-5-carboxylate. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to assign specific resonances to each proton and carbon atom within the molecule, providing insights into connectivity and spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve the complexities of the ¹H and ¹³C NMR spectra of diazepine (B8756704) derivatives, a suite of two-dimensional (2D) NMR experiments is utilized. researchgate.nete-journals.insdsu.edu These techniques disperse the spectral information into two dimensions, revealing correlations between different nuclei.

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would reveal correlations between the protons of the diazepine ring, aiding in the assignment of the methylene (B1212753) (-CH2-) groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the methoxy (B1213986) group (-OCH₃) would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is invaluable for piecing together the molecular framework. For example, the proton of the N-H group would be expected to show a correlation to the carbonyl carbon of the ester group, confirming their connectivity.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.net This provides critical information about the three-dimensional structure and conformation of the molecule. In the case of the diazepine ring, which can adopt various conformations, NOESY can help to determine the relative spatial arrangement of the ring protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C2-H₂~2.8-3.0~45-50C4, C7
C3-H₂~1.8-2.0~30-35C2, C5
C5-H~3.2-3.4~55-60C3, C6, C=O
C6-H₂~2.9-3.1~48-53C5, C7
C7-H₂~2.7-2.9~47-52C2, C6
N1-H~2.5 (broad)-C2, C7
N4-H~2.3 (broad)-C3, C5
C=O-~170-175-
O-CH₃~3.7~51-53C=O

Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.

Solid-State NMR Applications for Structural Dynamics

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For diazepine derivatives, ssNMR can be particularly useful for studying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. nih.gov Furthermore, by measuring parameters like spin-lattice relaxation times (T₁), ssNMR can probe molecular motions and dynamics within the crystal lattice, such as the rotation of the methyl group or conformational flexing of the diazepine ring. nih.gov

Dynamic NMR Studies for Conformational Inversion Barriers

The seven-membered diazepine ring is conformationally flexible and can undergo ring inversion processes. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, where the ring inversion is fast on the NMR timescale, the signals for conformationally exchanging protons or carbons will appear as sharp, averaged peaks. As the temperature is lowered, the rate of inversion slows down, and the signals broaden. At a certain temperature, known as the coalescence temperature, the individual signals for the different conformations begin to resolve. By analyzing the line shapes at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational inversion barrier. This information is crucial for understanding the flexibility and dynamic behavior of the this compound molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of 5 ppm or better. acs.org This precision allows for the determination of the elemental composition of a molecule. For this compound (C₇H₁₄N₂O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. acs.org

Table 2: HRMS Data for this compound

IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺159.1128(Hypothetical) 159.1130
[M+Na]⁺181.0947(Hypothetical) 181.0949

Note: This table represents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) is selected and then subjected to fragmentation. The resulting product ions are then analyzed.

By studying the fragmentation pathways, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected. libretexts.org For instance, cleavage of the ester group could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH). Alpha-cleavage adjacent to the nitrogen atoms in the diazepine ring is also a common fragmentation pathway for amines. libretexts.org The analysis of these fragmentation patterns provides valuable information that complements the data obtained from NMR spectroscopy, leading to a confident structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Assignment of Characteristic Vibrational Modes

The predicted vibrational spectrum of this compound reveals several characteristic peaks that can be assigned to specific functional groups within the molecule. These assignments are crucial for understanding its molecular architecture.

The most prominent vibrations include the stretching of the carbonyl group (C=O) of the ester, typically observed in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1250-1350 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the diazepane ring is anticipated to be in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations of the methyl and methylene groups are predicted to occur between 2850 and 3000 cm⁻¹. The diazepane ring itself will exhibit a complex series of skeletal vibrations, including C-N and C-C stretching and bending modes, throughout the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Characteristic Vibrational Modes for this compound This table is based on theoretical calculations and typical frequency ranges for the specified functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 Secondary Amine (Diazepane Ring)
C-H Stretch 2850 - 3000 Methyl and Methylene Groups
C=O Stretch 1730 - 1750 Ester
C-N Stretch 1100 - 1300 Diazepane Ring
C-O Stretch 1250 - 1350 Ester
N-H Bend 1550 - 1650 Secondary Amine (Diazepane Ring)
CH₂ Bend 1450 - 1480 Methylene Groups (Diazepane Ring)

Conformation-Sensitive Vibrational Signatures

The seven-membered diazepane ring is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. These different conformations can, in principle, be distinguished by subtle shifts in their vibrational spectra. For instance, the coupling of vibrational modes within the diazepane ring is sensitive to its geometry. Specific low-frequency modes, often involving the entire ring skeleton, can serve as signatures for a particular conformation.

Computational studies on similar 1,4-diazepane systems have shown that the positions and intensities of certain C-H and C-N bending modes can vary depending on the ring's pucker and the orientation of substituents. Therefore, a detailed analysis of the calculated vibrational spectra for different stable conformers of this compound would be necessary to identify such conformation-sensitive signatures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While no experimental crystal structure for this compound has been deposited in public databases, the principles of X-ray crystallography provide the definitive method for determining its three-dimensional structure in the solid state. The existence of a hydrochloride salt of this compound suggests that it is amenable to crystallization.

Crystal Structure Determination and Refinement

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction. A suitable crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected. The positions of the atoms in the crystal lattice can be determined from the intensities of the diffracted X-ray beams.

The refinement process would involve adjusting the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and one calculated from the model. This would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. The most significant of these would likely be hydrogen bonding. The secondary amine (N-H) group is a hydrogen bond donor, while the carbonyl oxygen of the ester and the tertiary amine nitrogen are potential hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table outlines the likely intermolecular forces based on the molecular structure.

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bonding N-H (Secondary Amine) C=O (Ester) Chains or dimers
Hydrogen Bonding N-H (Secondary Amine) N (Tertiary Amine) Chains or dimers
van der Waals Forces All atoms All atoms Overall crystal packing

Conformational Analysis in the Crystalline State

As a flexible seven-membered ring system, the conformation of the 1,4-diazepane ring in the solid state is of particular interest. X-ray crystallography would reveal the preferred conformation adopted by the molecule to optimize packing efficiency and intermolecular interactions. Studies on analogous 1,4-diazepane derivatives have shown that they often adopt a twist-boat or chair conformation in the crystalline state. rsc.org

The crystallographically determined conformation would provide valuable information on the intrinsic conformational preferences of the molecule, which can be influenced by the steric and electronic effects of the methylcarboxylate substituent. This solid-state conformation serves as a crucial starting point for computational studies and for understanding its potential interactions in biological systems.

Chiroptical Spectroscopy for Stereochemical Studies (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

The stereochemical complexity of this compound, a chiral molecule, necessitates the use of specialized analytical techniques for the definitive assignment of its absolute configuration and for studying its conformational dynamics in solution. Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques that provide information on the three-dimensional structure of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or dichroism, is observed only in the region of the electromagnetic spectrum where the molecule has an electronic transition. The resulting CD spectrum is a plot of this difference in absorption (ΔA) or ellipticity (θ) as a function of wavelength. Each stereoisomer of a chiral compound will produce a CD spectrum that is a mirror image of the other, allowing for their differentiation. For this compound, the chromophores, such as the carbonyl group of the ester, are expected to give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated with the spatial arrangement of the atoms around the stereocenter, thus providing insight into the absolute configuration.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique to CD, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and the regions of strong rotation, known as Cotton effects, correspond to the absorption bands of the molecule's chromophores. The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule.

While specific, detailed research findings and experimental chiroptical data for this compound are not extensively reported in publicly available literature, the principles of CD and ORD spectroscopy are routinely applied to analogous chiral molecules to elucidate their stereochemical features. For instance, studies on other cyclic amines and amino acid esters utilize these techniques to confirm enantiomeric purity and assign absolute configurations by comparing experimental spectra with those predicted by computational models.

In a hypothetical research context for this compound, one would acquire CD and ORD spectra and compare them to theoretical spectra generated through quantum chemical calculations. This combined experimental and theoretical approach is a robust methodology for the unambiguous determination of the absolute configuration of chiral molecules.

Computational and Theoretical Chemistry of Methyl 1,4 Diazepane 5 Carboxylate and Its Derivatives

Conformational Analysis and Energy Landscapes of the Diazepane Ring

The 1,4-diazepane ring can undergo conformational changes, including ring inversion, which is the process of one chair conformation converting into another. This process involves passing through higher-energy transition states, and the energy required to do so is known as the ring inversion barrier. Ab initio studies on diazepam and its derivatives have shown that the diazepine (B8756704) ring adopts a boat-like shape and the calculated ring inversion barriers are in good agreement with experimental data. scribd.com For instance, the calculated ring inversion barrier for diazepam is 17.6 kcal/mol. scribd.com The barrier to ring inversion is influenced by the size of the ring and the nature of the heteroatoms.

For Methyl 1,4-diazepane-5-carboxylate, the ring inversion process would involve the interconversion of different conformers, and the energy barriers would be influenced by the steric and electronic effects of the methyl carboxylate group.

Table 3: Calculated Ring Inversion Barriers for Diazepine Derivatives

CompoundRing Inversion Barrier (kcal/mol)
Diazepam17.6
N(1)-desmethyldiazepam10.9

Note: Data from ab initio calculations on related 1,4-diazepine derivatives. scribd.com

Substituents on the 1,4-diazepane ring play a significant role in determining the preferred conformation. The size, polarity, and electronic nature of the substituent can influence the relative energies of the different conformers. For instance, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation was identified as the low-energy conformation due to intramolecular π-stacking interactions. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions involving this compound and its derivatives. By modeling the potential energy surface, researchers can identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics and mechanisms.

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. For a molecule like this compound, the PES can be explored to identify stable conformations (local minima), transition states (saddle points), and reaction pathways. The 1,4-diazepane ring, being a seven-membered heterocycle, can adopt several conformations such as chair, boat, and twist-boat forms. nih.gov Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of these different conformations and the barriers between them.

For instance, in the context of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling revealed that a twist-boat conformation is an unexpected low-energy state. nih.gov This highlights the importance of computational mapping of the PES to uncover the most stable and likely conformations that the molecule will adopt.

Recent studies on the reactivity of cyclic secondary amines to form isodiazenes have utilized DFT calculations to map out the reaction pathways. These studies show that the ring size of the amine dictates the reaction outcome, with seven-membered rings like 1,4-diazepane derivatives leading to cyclic hydrazones. acs.org The computational exploration of the PES in these reactions helps to rule out alternative mechanisms, such as the formation of diaziridines, and to identify the key intermediates and transition states, like the formation of a cyclic tetrazine as a plausible intermediate in some cases. acs.org

Once the transition states on the potential energy surface have been located, their energies can be calculated. The difference in energy between the reactants and a transition state is the activation energy (Ea), a critical parameter that governs the rate of a chemical reaction.

Theoretical calculations of activation energies are instrumental in predicting the feasibility and kinetics of various transformations of this compound. For example, in the synthesis of derivatives, such as the acylation or alkylation of the nitrogen atoms, computational methods can predict the most likely site of reaction and the energy barrier for the transformation.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a 1,4-Diazepane Derivative

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
N-AcylationDFT (B3LYP)6-31G(d)15.2
Ring InversionMP2cc-pVTZ8.5
Ester HydrolysisDFT (ωB97X-D)6-311+G(d,p)22.7

Note: This table is for illustrative purposes and the values are hypothetical, based on typical ranges for similar reactions and computational methods.

Spectroscopic Property Prediction from Theoretical Models

Computational models are not only used to predict reactivity but also to forecast the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical calculations can provide highly accurate predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these predictions. nih.gov

For this compound, theoretical predictions can help in assigning the signals in its ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the diazepane ring are sensitive to the ring's conformation. By calculating the expected chemical shifts for different conformers (e.g., chair, boat, twist-boat), and comparing them with the experimental spectrum, the dominant conformation in solution can be inferred.

Studies on other esters have shown that computational models like the CHARGE model and ab initio GIAO methods can predict ¹H chemical shifts with a high degree of accuracy (root-mean-square error of <0.1 ppm for the CHARGE model). nih.gov These models take into account the electric field, magnetic anisotropy, and steric effects of the functional groups. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Conformer of this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H2.85, 3.1052.1
C3-H2.95, 3.2050.8
C5-H3.5058.5
C6-H2.75, 3.0048.2
C7-H2.80, 3.0549.5
O-CH₃3.7051.9
C=O-173.4

Note: These values are illustrative and would be obtained from GIAO-DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). The actual values would depend on the specific conformation and solvent model used.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical frequency calculations are essential for assigning the observed vibrational bands to specific molecular motions. These calculations are typically performed at the harmonic level using methods like DFT. The calculated frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations can be used to:

Explore conformational landscapes: By simulating the molecule over nanoseconds or longer, all accessible conformations and the transitions between them can be observed. This provides a more complete picture of the molecule's flexibility than static calculations alone.

Study solvent effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformation and dynamics of the solute. Hydrogen bonding interactions between the diazepane nitrogens or the ester carbonyl and solvent molecules can be analyzed.

Simulate interactions with biological macromolecules: If this compound or its derivatives are being studied as potential drugs, MD simulations can be used to model their binding to a target protein, providing insights into the binding mode and affinity. For instance, MD simulations have been employed to study the interaction of 1,4-benzodiazepines with cyclodextrins. nih.gov

Applications of Methyl 1,4 Diazepane 5 Carboxylate in Chemical Synthesis and Other Non Biological Fields

Role as a Versatile Synthetic Building Block for Complex Molecules

The inherent structural features of methyl 1,4-diazepane-5-carboxylate derivatives, such as the presence of primary or secondary amines and a carboxylate group, allow for sequential and selective modifications. These compounds are frequently supplied and utilized with protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Cbz), on one of the nitrogen atoms. This strategy enables chemists to control which part of the molecule reacts, facilitating the construction of intricate structures. These compounds are often categorized as "Building Blocks" or "Chiral Building Blocks" in chemical supply catalogs, underscoring their fundamental role in synthetic strategies. cymitquimica.combldpharm.combldpharm.com

The diazepane ring is a common core for creating more elaborate heterocyclic systems. The development of efficient synthetic protocols for 1,4-diazepine derivatives has been a continuing focus of organic chemistry due to their wide-ranging applications. nih.gov

Research and patent literature demonstrate the role of diazepane carboxylates as key intermediates. For instance, a patented production method for advanced 1,4-diazepane derivatives uses (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a starting material. google.com In this process, the unprotected nitrogen atom is reacted with a sulfonyl chloride (4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride) to form a new carbon-nitrogen bond, yielding a complex sulfonamide. google.com This highlights how the diazepane serves as a scaffold upon which larger and more functionalized molecular frameworks can be assembled.

Furthermore, the diazepine (B8756704) skeleton is a precursor for fused-ring systems. A scalable synthesis has been developed for 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine carboxylates, a valuable pharmacophore. chemrxiv.org This process involves the cyclization of a precursor built upon a diazepine skeleton, demonstrating the utility of this core in generating novel bicyclic heterocyclic compounds. chemrxiv.org The functionalization of the diazepine ring is crucial for these transformations, allowing for the creation of diverse molecular libraries. rsc.org

Table 1: Examples of Complex Heterocyclic Scaffolds Derived from Diazepane Precursors

Precursor Type Resulting Scaffold/Derivative Synthetic Transformation Reference
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (S)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepane Sulfonylation with 4-fluoroisoquinoline-5-sulfonyl chloride google.com
Methyl pyrazole (B372694) 3,5-dicarboxylate derivative 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine Alkylation followed by intramolecular cyclization chemrxiv.org

While the 1,4-diazepane scaffold is a prominent feature in many biologically active compounds and marketed drugs, its application as an intermediate in the total synthesis of non-biological natural products is not widely documented in the reviewed literature. Its primary role in synthesis is linked to the construction of molecules designed for specific functions, often within medicinal chemistry, which fall outside the scope of this article.

Contributions to Catalysis and Ligand Design

The structural and electronic properties of this compound derivatives make them attractive candidates for applications in catalysis and ligand design. The two nitrogen atoms can act as Lewis bases to coordinate with metal centers, and the chirality of the scaffold can be exploited to influence stereochemical outcomes.

The availability of enantiomerically pure forms of diazepane derivatives, such as (R)- and (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is critical for their use in asymmetric synthesis. bldpharm.comnih.govnih.gov These chiral building blocks can be incorporated into larger molecules that serve as ligands for metal catalysts. The defined three-dimensional structure of the chiral diazepane ring helps create a chiral pocket around the metal center, which can control the stereoselectivity of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. Chemical suppliers often categorize these compounds under "Asymmetric Synthesis," confirming their intended application in this field. bldpharm.combldpharm.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The diamine structure inherent to the 1,4-diazepane core is a common feature in many organocatalysts. The nitrogen atoms can function as Brønsted bases (proton acceptors) or Lewis bases (electron-pair donors), or they can be incorporated into more complex catalytic motifs. While specific studies detailing the use of this compound itself as an organocatalyst are not prominent, its structural framework provides a strong foundation for the rational design of new organocatalytic systems.

Exploration in Supramolecular Chemistry Research (e.g., Host-Guest Systems)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The design of synthetic hosts that can selectively bind guest molecules is a central theme.

A notable application of a related diazepine scaffold is in the synthesis of polydentate chelators, which are molecules designed to bind tightly to metal ions. rsc.org In one study, 6-amino-6-methyl-1,4-perhydrodiazepine was used as a core to prepare a library of ligands capable of chelating metal ions. rsc.org This is a direct example of host-guest chemistry, where the ligand (the host) is specifically designed to encapsulate a metal ion (the guest). The diazepine ring provides a rigid yet flexible backbone that pre-organizes the donor atoms (nitrogens and other appended functional groups) for effective binding. This research demonstrates the potential of the diazepane framework as a versatile platform for constructing complex host molecules for applications in areas such as materials science and diagnostics.

Potential in Materials Science Research (Focus on Chemical Structure, not material properties)

The chemical structure of this compound provides a unique platform for its potential incorporation into advanced materials, particularly in the realm of polymers and coordination networks. This potential is rooted in the molecule's bifunctionality and the conformational flexibility of the diazepane ring.

From a structural standpoint, the two secondary amine groups of this compound allow it to act as a difunctional monomer in polymerization reactions. For instance, it could theoretically be used in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the seven-membered diazepane ring as a recurring unit within the polymer backbone, which could influence the polymer's thermal and mechanical properties.

In the field of coordination polymers and metal-organic frameworks (MOFs), the diazepane ring can serve as a flexible linker or a building block for more complex organic ligands. The nitrogen atoms of the diazepane can coordinate to metal ions, while the carboxylate group (after hydrolysis of the methyl ester) can provide an additional coordination site. The synthesis of coordination polymers often relies on ligands that can bridge metal centers to form extended one-, two-, or three-dimensional networks. bldpharm.commdpi.com The flexibility of the seven-membered ring, in contrast to more rigid aromatic linkers, could lead to the formation of novel network topologies with unique structural features. A study on a functionalized 1,4-diazepane platform has demonstrated its utility in the synthesis of ligands for the coordination of lanthanide and copper ions. pharmaffiliates.com This highlights the potential of the diazepane scaffold in the design of new coordination materials.

Synthesis and Characterization of Derivatives, Analogues, and Structurally Modified 1,4 Diazepanes

Systematic Derivatization Strategies of the 1,4-Diazepane Core

The derivatization of the 1,4-diazepane core is a critical area of research, enabling the fine-tuning of molecular properties for applications in drug discovery and material science. chemrxiv.orgchemrxiv.org These strategies focus on the selective functionalization of the nitrogen and carbon atoms of the heterocyclic ring, as well as modifications of substituents like the ester group.

The secondary amines of the 1,4-diazepane ring are primary sites for derivatization through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide array of functional groups, which can modulate the compound's steric and electronic properties.

N-Alkylation: This process involves the addition of alkyl groups to the nitrogen atoms. For instance, the reductive amination of 1,4-diazepane-6-amine (DAZA) with aldehydes, followed by reduction with sodium borohydride, yields N-alkylated products. nih.gov This method can be adapted to selectively introduce substituents onto the nitrogen atoms of methyl 1,4-diazepane-5-carboxylate. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for regioselective alkylation. The mono-Boc protected 1,4-diazepane can be alkylated on the unprotected nitrogen. oakwoodchemical.com

N-Acylation: Acylation of the diazepane nitrogens is another common strategy. Reactions with acyl chlorides or sulfonyl chlorides introduce amide or sulfonamide functionalities. For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate reacts with 4-fluoroisoquinoline-5-sulfonyl chloride in the presence of triethylamine (B128534) to yield the corresponding N-sulfonylated derivative. google.com Similarly, N-acylation of (2-amino-5-nitrophenyl)(phenyl)methanone with chloroacetyl chloride is a key step in the synthesis of certain benzodiazepines. researchgate.net These methods are directly applicable to this compound to create diverse amide and sulfonamide derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on 1,4-Diazepane Scaffolds
Reaction TypeStarting MaterialReagentProduct TypeReference
N-Alkylation1,4-Diazepane-6-amine (DAZA)4-alkoxy-2-hydroxybenzaldehydes / NaBH₄N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA nih.gov
N-Acylation(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate4-fluoroisoquinoline-5-sulfonyl chlorideN-Sulfonylated diazepane google.com
N-Acylation(2-amino-5-nitrophenyl)(phenyl)methanoneChloroacetyl chlorideN-Acylated intermediate for benzodiazepine (B76468) synthesis researchgate.net
N-AlkylationMethyl pyrazole (B372694) 3,5-dicarboxylate3-bromo-N-Boc propyl amineN-Alkylated pyrazole for diazepine (B8756704) synthesis chemrxiv.org

Modifying the carbon backbone of the 1,4-diazepane ring introduces additional diversity. This can be achieved by starting with substituted precursors or by direct functionalization of the pre-formed ring. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate begins with (S)-(+)-2-amino-1-propanol, incorporating the methyl group at the C-3 position from the start. google.com

Another approach involves the creation of an oxo group on the ring, forming a diazepanone. The compound tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is an example of such a modification at the C-5 position. uni.lu Furthermore, bridged 1,4-diazepane derivatives can be synthesized via Schmidt rearrangement of corresponding ketones, introducing complex three-dimensional structures. enamine.net Research has also shown that introducing an axial methyl substituent on a diazepane ring can enhance binding affinity to certain biological targets by exploiting specific interactions. acs.org

The methyl ester group at the C-5 position of this compound is a versatile handle for further chemical transformations.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)-1,4-diazepane-5-carboxylic acid. sigmaaldrich.com This acid can then be coupled with various amines to form a library of amides.

Transesterification: The methyl ester can be converted to other esters, such as ethyl or benzyl (B1604629) esters, by reaction with the corresponding alcohol under appropriate catalytic conditions. pharmaffiliates.combldpharm.comnih.gov

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminium hydride. This alcohol can then be used in subsequent functionalization reactions.

Amidation: Direct reaction of the methyl ester with amines can yield amides, although this often requires harsh conditions. A more common route is via the carboxylic acid intermediate.

The synthesis of related heterocyclic carboxylates, such as 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] nih.govgoogle.comdiazepine-2-carboxylates, highlights the importance of the carboxylate functionality as a key element for building complex molecular scaffolds. chemrxiv.orgchemrxiv.org

Stereochemical Aspects and Chiral Analogues

Stereochemistry plays a crucial role in the biological activity of many compounds. The 1,4-diazepane ring is conformationally flexible, and the introduction of substituents can create stereocenters, leading to enantiomers and diastereomers with distinct properties.

The synthesis of enantiomerically pure 1,4-diazepane derivatives is of significant interest. One established method involves the use of a chiral pool, starting from readily available enantiopure precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate utilizes (S)-(+)-2-amino-1-propanol to set the stereochemistry. google.com

Transition metal-catalyzed asymmetric synthesis provides another powerful route. Rhodium-catalyzed intramolecular hydrofunctionalization of alkynes and allenes has been developed to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of substituted methyl 1,4-diazepane-5-carboxylates. The use of chiral diamines as catalysts or ligands is also a known strategy for achieving enantioselective transformations. nih.gov

Table 2: Chiral 1,4-Diazepane Derivatives and Precursors
Compound NameCAS NumberKey Chiral FeatureReference
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate-(S)-configuration at C-3 google.com
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate1001401-60-0(R)-configuration at C-5 bldpharm.com
Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate1001401-61-1(S)-configuration at C-5 pharmaffiliates.com
(5S)-5-methyl-1,4-diazepane-(S)-configuration at C-5 uni.lu

When a chiral 1,4-diazepane derivative undergoes a reaction that creates a new stereocenter, the two resulting diastereomers are often formed in unequal amounts. This phenomenon, known as diastereoselective control, is governed by the steric and electronic influence of the existing stereocenter(s). youtube.com

For example, in the functionalization of a chiral diazepane, the incoming reagent may preferentially attack from one face of the molecule over the other due to steric hindrance from existing substituents. This directs the stereochemical outcome of the reaction. In the development of KRAS inhibitors, the introduction of an axial methyl group to a piperazine (B1678402) (a related six-membered ring) led to a significant enhancement in potency, highlighting the importance of precise stereochemical control. acs.org This principle of diastereoselection is critical in the synthesis of complex molecules with multiple stereocenters, ensuring the formation of the desired biologically active isomer.

Structure-Reactivity and Structure-Property Relationships in Modified Systems (Excluding biological properties)

The chemical reactivity and physical properties of 1,4-diazepane derivatives are intrinsically linked to the nature and position of substituents on the seven-membered ring. Modifications can significantly influence the molecule's basicity, nucleophilicity, stability, and conformational equilibrium. While specific studies on this compound are limited, general principles derived from related systems, such as 1,4-benzodiazepines and other substituted 1,4-diazepanes, can provide valuable insights.

The diazepine ring is noted for its flexibility, allowing for numerous structural modifications. nih.gov The physicochemical properties of the resulting derivatives are highly dependent on these substitutions. For instance, the electronic properties of substituents on the 1,4-diazepane ring can alter the basicity of the nitrogen atoms. Electron-withdrawing groups, such as acyl or sulfonyl groups, will decrease the basicity of the nitrogen to which they are attached, thereby affecting their nucleophilicity in chemical reactions. Conversely, electron-donating groups would be expected to increase basicity.

The reactivity of the carboxylate group in this compound is also subject to the influence of substituents on the diazepine ring. The rate of hydrolysis or transesterification of the methyl ester could be affected by the electronic environment created by N-substituents. Furthermore, the presence of substituents can introduce steric hindrance, which may direct the regioselectivity of reactions or influence the conformational preference of the ring.

In the context of 1,4-benzodiazepines, it has been observed that the electronic charge distribution, and consequently the location of chemically reactive centers, is a key differentiator between different derivatives. nih.gov For example, the presence of an imine function versus a carboxamide group drastically alters the lipophilicity and reactive sites of the molecule. nih.gov While this compound does not possess the fused benzene (B151609) ring of benzodiazepines, the principles of how functional groups influence electronic properties and reactivity remain applicable.

Modification on this compoundPredicted Effect on Chemical PropertyRationale
N-acylation (e.g., with acetyl chloride)Decreased basicity and nucleophilicity of the acylated nitrogen.The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen atom.
N-alkylation (e.g., with methyl iodide)Increased steric hindrance around the alkylated nitrogen. Potential slight increase in basicity.Introduction of a bulky alkyl group. Alkyl groups are weakly electron-donating.
Conversion of the methyl ester to an amideAltered hydrogen bonding capability and potential for different intermolecular interactions.Introduction of an N-H bond and a change in the electronic nature of the carbonyl group.
Introduction of a bulky substituent at C-2 or C-3Potential to influence the conformational equilibrium of the diazepine ring.Steric interactions can favor specific ring conformations to minimize strain.

Conformationally Restricted Analogues and their Synthesis

The flexibility of the seven-membered 1,4-diazepane ring, while beneficial for biological activity, can be a drawback when a specific conformation is desired for optimal interaction with a target or for studying structure-activity relationships. To address this, the synthesis of conformationally restricted analogues is a key strategy. This can be achieved by introducing structural constraints that limit the number of accessible conformations. Common strategies include the introduction of unsaturation, the formation of bicyclic systems, or the placement of bulky substituents that create a steric bias.

NMR spectroscopy, X-ray crystallography, and molecular modeling have shown that N,N-disubstituted-1,4-diazepane derivatives can adopt a low-energy twist-boat conformation, often stabilized by intramolecular interactions. nih.gov The synthesis of macrocycles that enforce a similar geometry has been explored to mimic bioactive conformations. nih.gov

One approach to creating conformationally restricted analogues of this compound is through the synthesis of bicyclic systems where the diazepine ring is fused to another ring. For instance, the synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring (DAP) has been described as a novel, conformationally constrained, seven-membered dipeptidomimetic ring system. isca.me This was achieved through a multi-step synthesis involving reductive alkylation followed by cyclization. isca.me

Another strategy involves the introduction of a double bond within the diazepine ring, leading to a more planar and rigid structure. The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov

Spirocyclization is another powerful technique to create rigid analogues. The synthesis of a highly rigid spiro analogue of a KRAS inhibitor containing a diazepane moiety demonstrated improved properties. dntb.gov.ua This strategy could potentially be applied to the this compound core to lock its conformation.

The synthesis of conformationally locked nucleoside analogues has also been a focus, with strategies to create carbobicyclic cores that mimic the natural conformation of ribonucleosides. While not directly related to the target compound, the synthetic principles of creating rigid bicyclic systems are transferable.

Strategy for Conformational RestrictionHypothetical Analogue of this compoundPotential Synthetic Approach
Bicyclic FusionA fused pyrazolo-diazepine system.Cycloaddition reactions involving a suitably functionalized 1,4-diazepane precursor.
Introduction of UnsaturationA 1,4-diazepine derivative with a double bond in the seven-membered ring.Elimination reactions from a suitably substituted saturated precursor.
SpirocyclizationA spirocyclic system with the diazepine ring fused to a cyclopropane (B1198618) or cyclobutane (B1203170) ring at C-6.Intramolecular cyclization of a precursor with an appropriately placed leaving group and nucleophile.
Introduction of Bulky SubstituentsN,N'-di-tert-butyl-1,4-diazepane-5-carboxylate.Alkylation of the parent diazepine with tert-butyl halides.

Future Research Directions and Unexplored Potential in Methyl 1,4 Diazepane 5 Carboxylate Chemistry

Emerging Synthetic Methodologies and Process Intensification

The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of Methyl 1,4-diazepane-5-carboxylate. Future research should focus on moving beyond traditional multi-step batch processes towards more streamlined and sustainable methods.

Emerging Synthetic Methodologies: Novel synthetic strategies for analogous diazepine (B8756704) systems offer a blueprint for future work on this compound. For instance, the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] frontiersin.orgchemrxiv.orgdiazepine-2-carboxylates has been achieved through a short and scalable route involving the alkylation of a commercially available methyl pyrazole (B372694) dicarboxylate, followed by cyclization upon deprotection. chemrxiv.orgchemrxiv.org A similar strategy, starting from appropriate precursors, could be adapted. Another approach involves the intramolecular C-N bond coupling and subsequent ring-opening of azetidines to furnish functionalized 1,4-benzodiazepine (B1214927) derivatives, a method that could be explored for the target molecule's core structure. mdpi.comnih.gov The use of N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane cores also presents a promising avenue. rsc.org

Process Intensification: The principles of process intensification, such as continuous flow synthesis, offer significant advantages in terms of safety, efficiency, and scalability. The successful continuous flow synthesis of diazepam, a related 1,4-benzodiazepine, demonstrates the feasibility of this approach for the broader class of compounds. frontiersin.org Future research could focus on developing a telescoped flow synthesis for this compound, potentially reducing reaction times and improving purity. frontiersin.org The use of heteropolyacids as efficient and reusable catalysts in the synthesis of 1,4-diazepine derivatives also aligns with the goals of process intensification by simplifying workup procedures and minimizing waste. nih.gov

Discovery of Novel Reactivity and Unconventional Transformation Pathways

The reactivity of the this compound scaffold is largely uncharted territory. Exploration in this area could lead to the discovery of new chemical transformations and the development of novel derivatives with unique properties.

Future investigations could explore the reactivity of the diazepine ring towards electrophilic substitution. Studies on 2,3-dihydro-1,4-diazepines have shown that position 6 is highly reactive towards bromination, suggesting that the analogous position in this compound could be a site for selective functionalization. rsc.org Furthermore, the carboxylate group can serve as a handle for a variety of transformations, including amidation, reduction to the corresponding alcohol, or conversion to other functional groups, thereby enabling the synthesis of a diverse library of derivatives. The exploration of unconventional transformation pathways, such as those initiated by photochemical or electrochemical methods, could also unveil novel reactivity patterns.

Advanced Theoretical Modeling and Computational Design Approaches

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of new molecules, thereby guiding and accelerating experimental research.

Predictive Modeling: For this compound, theoretical modeling can be employed to understand its conformational landscape, electronic properties, and spectroscopic characteristics. Computational studies on related 1,4-diazepane derivatives have provided insights into their structure-activity relationships and binding modes with biological targets. nih.gov Similar in silico studies, such as molecular docking and molecular dynamics simulations, can be applied to predict the interactions of this compound and its derivatives with various enzymes and receptors, even in a non-biological context for sensor development. abo.fi

Computational Design: Genetic algorithms and other artificial intelligence approaches can be used to design novel derivatives of this compound with tailored properties. rsc.org These methods can explore a vast chemical space to identify candidates with optimized characteristics for specific applications, such as enhanced binding affinity to a target or specific material properties. springernature.comnih.gov

Untapped Potential in Non-Biological Applications

While diazepane scaffolds are traditionally associated with medicinal chemistry, their unique structural and electronic properties suggest potential for a range of non-biological applications.

Sensor Development: The diazepine ring, with its two nitrogen atoms, can act as a chelating agent for metal ions. This property could be exploited in the development of chemical sensors. By incorporating a chromophore or fluorophore into the this compound structure, it may be possible to design sensors that exhibit a detectable optical response upon binding to specific analytes.

Advanced Materials: Heterocyclic compounds are integral components of many advanced materials. nih.gov The rigid, yet flexible, seven-membered ring of the diazepine core, combined with the functional handle of the carboxylate group, makes this compound an interesting building block for the synthesis of novel polymers and metal-organic frameworks (MOFs). These materials could potentially exhibit interesting properties for applications in areas such as gas storage, catalysis, or as components in electronic devices. The development of nanotechnology-based delivery systems for heterocyclic compounds in other fields suggests that similar strategies could be employed to create novel materials with controlled properties. dovepress.com

Integration with Automated Synthesis and Artificial Intelligence-Driven Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence is set to revolutionize chemical research.

Automated Synthesis: Automated synthesis platforms can be employed to rapidly synthesize libraries of this compound derivatives for high-throughput screening. beilstein-journals.org The development of a robust and versatile synthetic route amenable to automation would be a key enabler for exploring the structure-activity relationships of this compound class in a systematic and efficient manner.

AI-Driven Discovery: Artificial intelligence and machine learning algorithms can be trained on existing chemical data to predict the properties and synthetic accessibility of novel compounds. nih.gov In the context of this compound, AI could be used to:

Propose novel derivatives with desired properties for specific applications.

Predict the most efficient synthetic routes.

Analyze complex datasets from high-throughput screening experiments to identify lead candidates.

The integration of AI with automated synthesis platforms creates a closed-loop system for accelerated discovery, where AI proposes new molecules, the automated platform synthesizes them, and the experimental results are fed back to the AI to refine its models. nih.gov This approach holds immense promise for expediting the exploration of the chemical space around this compound and uncovering its full potential.

Q & A

Basic Research Questions

Q. How can stereochemical integrity be preserved during the synthesis of Methyl 1,4-diazepane-5-carboxylate?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, enantiopure intermediates (e.g., (R)-configured precursors) can be synthesized via resolution techniques or catalytic asymmetric hydrogenation. Monitor stereochemical purity using chiral HPLC or polarimetry .
  • Data Validation : Confirm stereochemistry via single-crystal X-ray diffraction (SCXRD) or NOESY NMR to detect spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign proton environments (e.g., diazepane ring protons at δ 2.5–4.0 ppm) and confirm ester carbonyl signals (δ ~170 ppm in 13C^{13}\text{C} NMR).
  • X-ray Crystallography : Resolve bond lengths and angles to validate the seven-membered diazepane ring geometry and carboxylate positioning .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak) .

Q. How should researchers design experiments for structure-activity relationship (SAR) studies?

  • Methodology :

  • Synthesize analogs with systematic substitutions (e.g., methyl group at position 5, ester modifications).
  • Test biological activity (e.g., enzyme inhibition assays for GABAA_A receptor modulation) and correlate with structural features .
    • Data Analysis : Use multivariate regression to identify substituents impacting activity (e.g., steric vs. electronic effects) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental biological activity data?

  • Methodology :

  • Perform molecular dynamics (MD) simulations to assess binding stability in enzyme pockets (e.g., diazepane interactions with glutamatergic receptors).
  • Validate with in vitro assays (e.g., radioligand displacement) to reconcile discrepancies between docking scores and IC50_{50} values .
    • Case Study : If MD predicts strong binding but assays show weak activity, check solvation effects or protein flexibility in simulations .

Q. What strategies optimize crystallization conditions for X-ray analysis of diazepane derivatives?

  • Methodology :

  • Screen solvent systems (e.g., DCM/hexane) and employ vapor diffusion.
  • Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution restraints .
    • Troubleshooting : For poor diffraction, try co-crystallization with stabilizing ligands or cryoprotection .

Q. How do electronic effects of the ester group influence the diazepane ring’s conformational dynamics?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces of ring puckering.
  • Compare with SCXRD data to identify dominant conformers (e.g., chair vs. boat) .
    • Data Interpretation : Electron-withdrawing ester groups may rigidify the ring, reducing conformational diversity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of diazepane derivatives?

  • Methodology :

  • Re-evaluate assay conditions (e.g., buffer pH, ion concentration) that may alter ligand-receptor interactions.
  • Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
    • Example : Discrepancies in IC50_{50} values for similar compounds may arise from differences in cell membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.